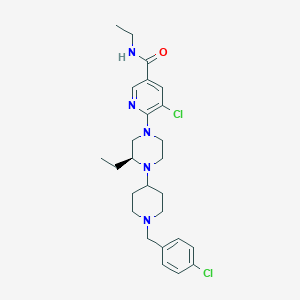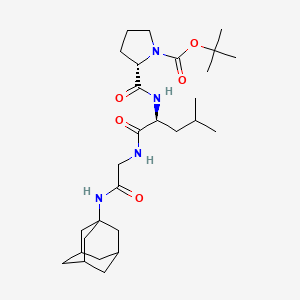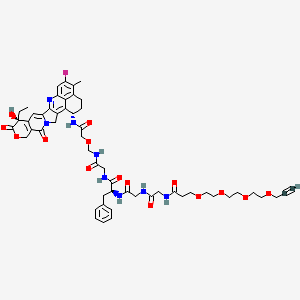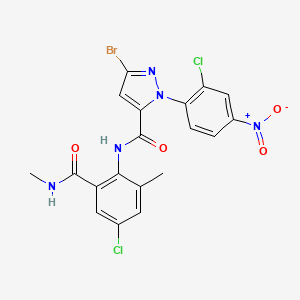
Insecticidal agent 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Insecticidal agent 6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into reduced forms.
Substitution: Substitution reactions can occur with suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Insecticidal agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study insecticidal mechanisms and develop new insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Utilized in pest control products for agriculture and public health
作用機序
Insecticidal agent 6 exerts its effects by inhibiting insect ryanodine receptors (RyRs), which are critical for calcium ion regulation in muscle cells. This inhibition disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect . The molecular targets and pathways involved include the RyRs and associated signaling pathways .
類似化合物との比較
Hydroxychloroquine: An alkalinizing lysosomatropic drug with insecticidal properties.
Artemisinin: A herbal therapy with potent activity against malarial organisms.
Nitazoxanide: A synthetic benzamide with antiprotozoal activity.
Comparison: Insecticidal agent 6 is unique in its specific inhibition of insect ryanodine receptors, whereas compounds like hydroxychloroquine and artemisinin have broader mechanisms of action. Additionally, this compound demonstrates higher efficacy against lepidopteran pests compared to other insecticidal agents .
特性
分子式 |
C19H14BrCl2N5O4 |
|---|---|
分子量 |
527.2 g/mol |
IUPAC名 |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-chloro-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29) |
InChIキー |
VHKCXKYVUMUVPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


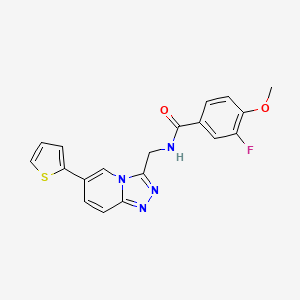
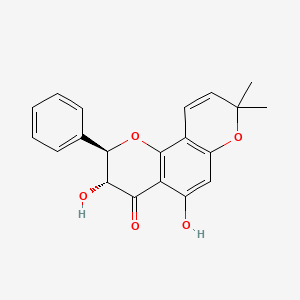
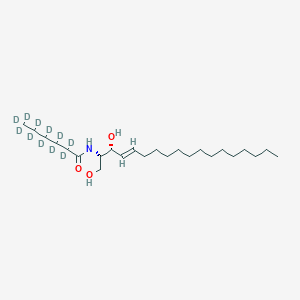
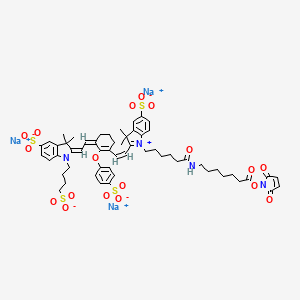
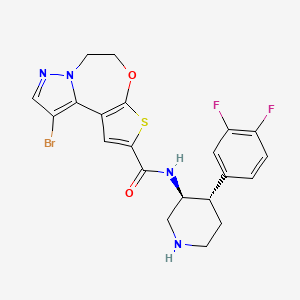
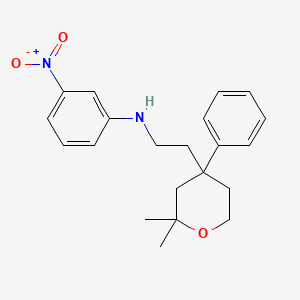
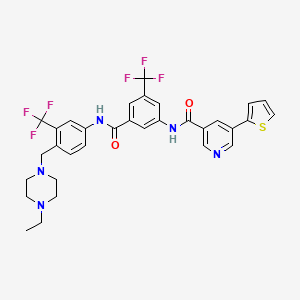
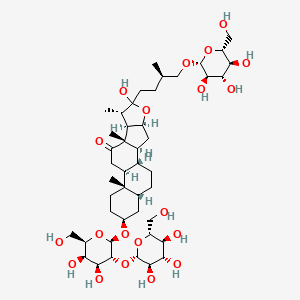
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

